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molecular formula C15H14N2 B8598810 2,4-Dimethyl-1-phenyl-1H-benzimidazole

2,4-Dimethyl-1-phenyl-1H-benzimidazole

Cat. No. B8598810
M. Wt: 222.28 g/mol
InChI Key: LTNDNQPIKQHBLD-UHFFFAOYSA-N
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Patent
US08735586B2

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 3-Bromo-2-nitrotoluene (108 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol), as starting materials to yield the title compound as brown solid (37 mg, 33%). 1H NMR (DMSO) δ 2.46 (s, 3 H), 2.55 (s, 3 H), 6.88 (d, J=7.3 Hz, 1 H), 7.04-7.11 (m, 2 H), 7.50-7.64 (m, 5 H); 13C NMR δ 13.8, 16.3, 107.5, 122.5, 122.6, 126.8, 129.9, 135.1, 135.3, 150.3, 158.3.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([N+:9]([O-])=O)=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[C:12]1([NH:18][C:19](=O)[CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:20][C:19]1[N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=2[N:9]=1

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
BrC=1C(=C(C=CC1)C)[N+](=O)[O-]
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared with the analogous procedure

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(N1C1=CC=CC=C1)C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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